2-ethoxy-N-[1-(furan-2-yl)propan-2-yl]acetamide
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Overview
Description
2-ethoxy-N-[1-(furan-2-yl)propan-2-yl]acetamide is an organic compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities
Scientific Research Applications
2-ethoxy-N-[1-(furan-2-yl)propan-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial agent against various bacterial strains.
Medicine: It is being investigated for its potential use in the treatment of bacterial infections and other diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of pharmaceutical medicines and natural products .
Mode of Action
A related compound, (s)-1-(furan-2-yl)propan-1-ol, was synthesized by performing the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using the lactobacillus paracasei bd101 biocatalyst . This suggests that 2-ethoxy-N-[1-(furan-2-yl)propan-2-yl]acetamide might also interact with its targets through a similar bioreduction process.
Biochemical Pathways
The related compound (s)-1-(furan-2-yl)propan-1-ol can be used in the production of pyranone, which can be used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs . This suggests that this compound might also influence similar biochemical pathways.
Pharmacokinetics
The related compound (s)-1-(furan-2-yl)propan-1-ol was obtained with >99% conversion, >99% enantiomeric excess (ee), and 96% yield under optimized conditions . This suggests that this compound might have similar pharmacokinetic properties.
Result of Action
The related compound (s)-1-(furan-2-yl)propan-1-ol can be used in the synthesis of various pharmaceutical medicines and natural products , suggesting that this compound might have similar effects.
Action Environment
It’s worth noting that the related compound (s)-1-(furan-2-yl)propan-1-ol was synthesized using the lactobacillus paracasei bd101 biocatalyst obtained from boza, a grain-based fermented beverage . This suggests that the action of this compound might also be influenced by similar environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[1-(furan-2-yl)propan-2-yl]acetamide typically involves the reaction of 2-furanmethanol with ethyl acetate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[1-(furan-2-yl)propan-2-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The ethoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine.
Major Products
The major products formed from these reactions include furan-2,5-dione derivatives, tetrahydrofuran derivatives, and various substituted furan derivatives .
Comparison with Similar Compounds
Similar Compounds
- 2-furanmethanol
- 2-furoic acid
- Furan-2,5-dione
Uniqueness
2-ethoxy-N-[1-(furan-2-yl)propan-2-yl]acetamide is unique due to its specific structural features, such as the ethoxy group and the acetamide moiety. These features contribute to its distinct chemical reactivity and biological activity compared to other furan derivatives .
Properties
IUPAC Name |
2-ethoxy-N-[1-(furan-2-yl)propan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-3-14-8-11(13)12-9(2)7-10-5-4-6-15-10/h4-6,9H,3,7-8H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGYIHAIMCILGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC(C)CC1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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